Methyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a thiadiazole ring, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The cyclohexylcarbamoyl group is then introduced via a carbamoylation reaction, often using cyclohexyl isocyanate. The final step involves esterification to form the methyl benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring and the cyclohexylcarbamoyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(cyclohexylcarbamoyl)benzoate: Similar structure but lacks the thiadiazole ring.
2-[(1S,4S,5S)-4-{[(Cyclohexylcarbamoyl)amino]methyl}-5-isopropyl-2-methyl-2-cyclohexen-1-yl]-N-(3-pyridinylmethyl)acetamide: Contains a cyclohexylcarbamoyl group but has a different core structure.
Uniqueness
METHYL 4-[2-({5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H23N5O4S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H23N5O4S2/c1-28-16(26)12-7-9-14(10-8-12)20-15(25)11-29-19-24-23-18(30-19)22-17(27)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,20,25)(H2,21,22,23,27) |
InChI Key |
CXLZZNGERVZSTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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